2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate
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Overview
Description
2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate is a complex organic compound that features both bromine and chlorine substituents on its benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of 3-bromobenzylamine, which is then reacted with 2,5-dichlorobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and alcohols.
Scientific Research Applications
2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. Additionally, the ester linkage can be hydrolyzed in biological systems, releasing active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: A precursor in the synthesis of the compound.
2,5-Dichlorobenzoic Acid: Another precursor used in the synthesis.
Methyl 3-bromo-2,5-dichlorobenzoate: A related compound with similar structural features.
Uniqueness
2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate is unique due to its combination of bromine and chlorine substituents, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-7-12(18)4-5-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGNBUAXLOKNKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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